Bis(4-chlorophenyl) 4-nitrophenyl phosphate
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Overview
Description
Bis(4-chlorophenyl) 4-nitrophenyl phosphate is an organophosphate compound characterized by the presence of two 4-chlorophenyl groups and one 4-nitrophenyl group attached to a phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl) 4-nitrophenyl phosphate typically involves the reaction of 4-chlorophenol with phosphorus oxychloride (POCl3) to form bis(4-chlorophenyl) phosphate. This intermediate is then reacted with 4-nitrophenol under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the careful control of reaction temperatures, the use of efficient mixing to ensure complete reaction, and the purification of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(4-chlorophenyl) 4-nitrophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 4-chlorophenol, 4-nitrophenol, and phosphoric acid.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts or elevated temperatures.
Reduction: Commonly uses hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: 4-chlorophenol, 4-nitrophenol, and phosphoric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Bis(4-chlorophenyl) 4-aminophenyl phosphate.
Scientific Research Applications
Bis(4-chlorophenyl) 4-nitrophenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic studies to investigate phosphatase activity.
Biology: Employed in studies of enzyme kinetics and mechanisms, particularly those involving phosphatases and hydrolases.
Medicine: Potential use in the development of enzyme inhibitors or as a model compound for studying the metabolism of organophosphates.
Industry: Utilized in the synthesis of other organophosphate compounds and as an intermediate in the production of pesticides and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(4-chlorophenyl) 4-nitrophenyl phosphate involves its interaction with enzymes such as phosphatases. The compound acts as a substrate, undergoing hydrolysis to release 4-chlorophenol, 4-nitrophenol, and phosphoric acid. The molecular targets include the active sites of these enzymes, where the phosphate group is cleaved through nucleophilic attack by water or other nucleophiles.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar structure but with two nitrophenyl groups instead of chlorophenyl groups.
Bis(4-chlorophenyl) phosphate: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.
4-Nitrophenyl phosphate: Contains only one nitrophenyl group and is commonly used in enzymatic studies.
Uniqueness
Bis(4-chlorophenyl) 4-nitrophenyl phosphate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in research and industry, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
bis(4-chlorophenyl) (4-nitrophenyl) phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2NO6P/c19-13-1-7-16(8-2-13)25-28(24,26-17-9-3-14(20)4-10-17)27-18-11-5-15(6-12-18)21(22)23/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWWWCYFJBSTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2NO6P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70774822 |
Source
|
Record name | Bis(4-chlorophenyl) 4-nitrophenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70774822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185249-81-4 |
Source
|
Record name | Bis(4-chlorophenyl) 4-nitrophenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70774822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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